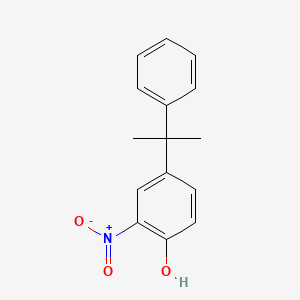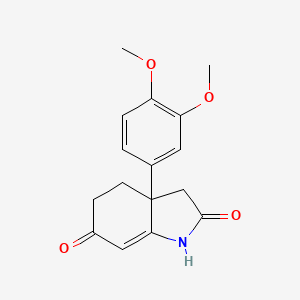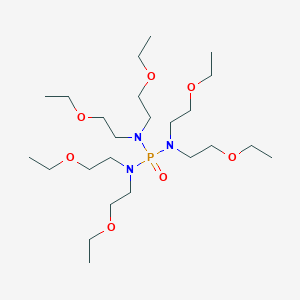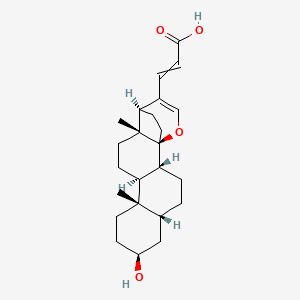![molecular formula C12H15NOSi B14697849 8-[(Trimethylsilyl)oxy]quinoline CAS No. 23111-13-9](/img/structure/B14697849.png)
8-[(Trimethylsilyl)oxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 8-[(trimethylsilyl)oxy]- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its applications in various fields, including medicinal chemistry and industrial processes. The addition of a trimethylsilyl group at the 8-position enhances its chemical properties, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(trimethylsilyl)oxy]- typically involves the introduction of the trimethylsilyl group to the quinoline structure. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature, resulting in the formation of Quinoline, 8-[(trimethylsilyl)oxy]- with high yield .
Industrial Production Methods
Industrial production of Quinoline, 8-[(trimethylsilyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Quinoline, 8-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Quinoline, 8-[(trimethylsilyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Quinoline, 8-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, some quinoline derivatives are known to inhibit enzymes like acetylcholinesterase and monoamine oxidase, which are involved in neurological processes .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound without the trimethylsilyl group.
Quinoline N-oxide: An oxidized derivative of quinoline.
2-Methylquinoline: A methyl-substituted derivative of quinoline.
Uniqueness
Quinoline, 8-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This modification allows for more versatile applications in synthetic chemistry and increases its potential for biological activity compared to its parent compound and other derivatives .
特性
CAS番号 |
23111-13-9 |
|---|---|
分子式 |
C12H15NOSi |
分子量 |
217.34 g/mol |
IUPAC名 |
trimethyl(quinolin-8-yloxy)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)14-11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3 |
InChIキー |
CALTXIVPFWCXLO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


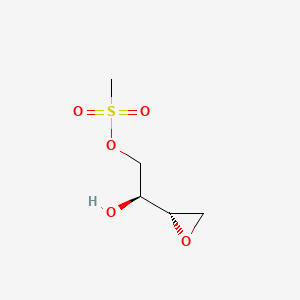
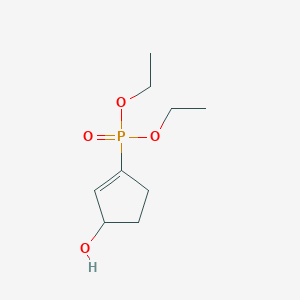

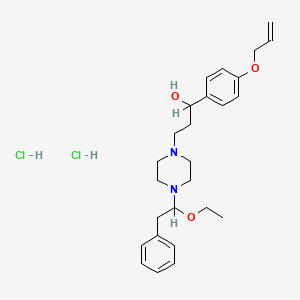
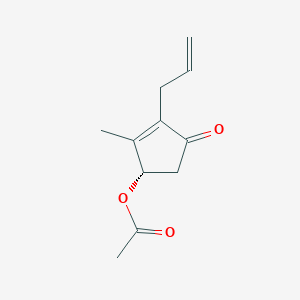
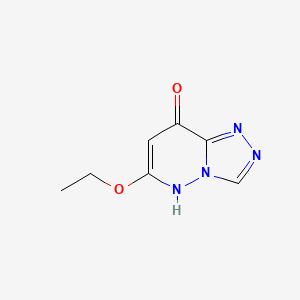
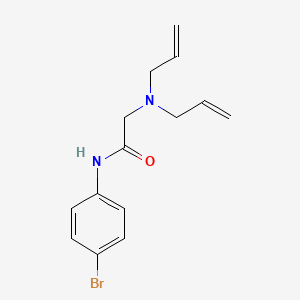
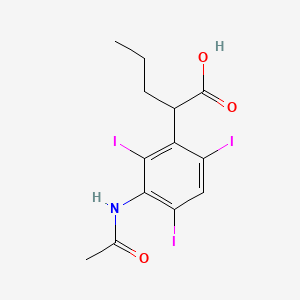
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

